molecular formula C20H21N3O3 B2410025 N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide CAS No. 1022598-59-9

N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide

Cat. No.: B2410025
CAS No.: 1022598-59-9
M. Wt: 351.406
InChI Key: IIGZHRADSROPEO-UHFFFAOYSA-N
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Description

N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a quinazolinone core, which is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the quinazolinone derivative in the presence of a base such as sodium hydride.

    Formation of the Pentanamide Chain: The final step involves the reaction of the benzylated quinazolinone with a pentanoyl chloride derivative under basic conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the quinazolinone core, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of sodium hydride.

Major Products Formed

    Oxidation: Quinazoline derivatives with higher oxidation states.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent due to the biological activities associated with the quinazolinone core.

    Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one share structural similarities with N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide.

    Benzylated Compounds: Compounds like N-benzyl-2-phenylacetamide and N-benzyl-4-methylbenzamide also feature the benzyl group.

Uniqueness

This compound is unique due to the combination of the quinazolinone core and the pentanamide chain, which imparts distinct biological activities and chemical properties. This combination allows for a wide range of applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c24-18(21-14-15-8-2-1-3-9-15)12-6-7-13-23-19(25)16-10-4-5-11-17(16)22-20(23)26/h1-5,8-11H,6-7,12-14H2,(H,21,24)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGZHRADSROPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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